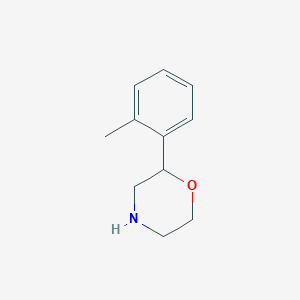

2-(2-Methylphenyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEGQCCVQLJHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603050 | |

| Record name | 2-(2-Methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017395-56-0 | |

| Record name | 2-(2-Methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylphenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(2-Methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for the compound 2-(2-Methylphenyl)morpholine. The information is intended for use by researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

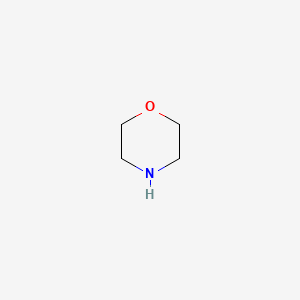

This compound is a substituted morpholine derivative. The morpholine scaffold is a prevalent heterocyclic motif in medicinal chemistry, known for its favorable pharmacokinetic properties.[1] Phenylmorpholine derivatives, in particular, have been investigated for their activity as monoamine releasing agents and psychostimulants.[2] This guide outlines a plausible and detailed synthetic pathway for this compound, along with a comprehensive summary of its expected analytical characteristics.

Proposed Synthesis of this compound

The proposed synthetic pathway is as follows:

-

Bromination: 2'-Methylacetophenone is subjected to α-bromination to yield 2-bromo-1-(2-methylphenyl)ethan-1-one.

-

Amination: The resulting α-bromoketone is reacted with ethanolamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one.

-

Reduction: The ketone functionality of the intermediate is reduced to a hydroxyl group using a suitable reducing agent, such as sodium borohydride, to yield 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol.

-

Cyclization: The final step involves an acid-catalyzed intramolecular cyclization of the amino alcohol to afford the target compound, this compound.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of 2-Bromo-1-(2-methylphenyl)ethan-1-one

-

Materials: 2'-Methylacetophenone, Bromine, Dichloromethane.

-

Procedure:

-

Dissolve 2'-methylacetophenone (1.0 eq) in dichloromethane.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one

-

Materials: 2-Bromo-1-(2-methylphenyl)ethan-1-one, Ethanolamine, N-methyl-2-pyrrolidone (NMP).

-

Procedure:

-

In a round-bottom flask, combine 2-bromo-1-(2-methylphenyl)ethan-1-one (1.0 eq) and ethanolamine (3.6 eq) in N-methyl-2-pyrrolidone.

-

Stir the mixture at room temperature for 3 hours.[3]

-

Quench the reaction by adding water and make the solution basic with 10 M sodium hydroxide.[3]

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the crude intermediate.[3]

-

Step 3: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol

-

Materials: 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one, Sodium borohydride, Methanol.

-

Procedure:

-

Dissolve the crude intermediate from the previous step in methanol.

-

Carefully add sodium borohydride (2.0 eq) portion-wise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.[3]

-

Partition the mixture between water and dichloromethane.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.[3]

-

Step 4: Synthesis of this compound

-

Materials: 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol, Concentrated Sulfuric Acid, Dichloromethane, 10 M Sodium Hydroxide.

-

Procedure:

-

Dissolve the crude amino alcohol from the previous step in dichloromethane.

-

Slowly add concentrated sulfuric acid to the stirring solution at 0 °C.

-

Stir the reaction mixture overnight at room temperature.[3]

-

Carefully quench the reaction by pouring it into a beaker of ice water.

-

Make the aqueous solution alkaline by the slow addition of 10 M sodium hydroxide.

-

Extract the product into dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the final product by column chromatography or distillation.

-

Characterization of this compound

The following table summarizes the expected quantitative data from the characterization of this compound. The predicted NMR data is based on the analysis of structurally similar compounds.[3]

| Analytical Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ ~7.4-7.1 (m, 4H, Ar-H), ~4.5 (dd, 1H, O-CH-Ar), ~3.9 (m, 1H, O-CH₂), ~3.7 (m, 1H, O-CH₂), ~3.0 (m, 2H, N-CH₂), ~2.8 (m, 2H, N-CH₂), ~2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~138 (Ar-C), ~136 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~80 (O-CH-Ar), ~66 (O-CH₂), ~45 (N-CH₂), ~19 (Ar-CH₃) |

| Infrared (IR) | ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950, 2850 cm⁻¹ (Aliphatic C-H stretch), ~1120 cm⁻¹ (C-O-C stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 177. Expected fragments at m/z 148 ([M-CH₂NH]⁺), 132 ([M-C₂H₄NH]⁺), 119 ([M-C₂H₄NHO]⁺), 91 ([C₇H₇]⁺) |

Characterization Logic Diagram

Caption: Relationship between analytical techniques and structural elucidation.

Conclusion

This technical guide presents a detailed and plausible approach for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and provides a solid framework for laboratory execution. The expected analytical data serves as a benchmark for the confirmation of the target compound's structure. This information is intended to facilitate further research and development involving this and related phenylmorpholine derivatives.

References

- 1. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(2-Methylphenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Methylphenyl)morpholine. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of closely related analogs and general principles of NMR, IR, and mass spectrometry. Furthermore, detailed experimental protocols for obtaining and analyzing this data are provided to guide researchers in their own characterization efforts.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aromatic-H (4H) | 7.10 - 7.40 | m | - |

| Morpholine-H (C2-H) | 4.40 - 4.60 | dd | - |

| Morpholine-H (O-CH₂) | 3.90 - 4.10 | m | - |

| Morpholine-H (N-CH₂) | 2.80 - 3.20 | m | - |

| Methyl-H (Ar-CH₃) | 2.30 - 2.40 | s | - |

| Amine-H (N-H) | 1.80 - 2.50 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic-C (quaternary, C-Ar) | 135 - 140 |

| Aromatic-C (CH) | 125 - 132 |

| Morpholine-C (C2) | 75 - 80 |

| Morpholine-C (O-CH₂) | 68 - 72 |

| Morpholine-C (N-CH₂) | 45 - 50 |

| Methyl-C (Ar-CH₃) | 18 - 22 |

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

| C-N Stretch (Amine) | 1020 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z Ratio |

| [M]⁺ (Molecular Ion) | 191.27 |

| [M+H]⁺ | 192.28 |

| Major Fragments | 134, 118, 91 |

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the ion source or inject it via a liquid chromatography system.

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. While experimental data remains elusive in the public domain, the provided predictions and protocols offer a robust framework for researchers to characterize this and similar molecules.

"2-(2-Methylphenyl)morpholine" CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenyl)morpholine, also known as 2-(o-tolyl)morpholine, is a substituted phenylmorpholine derivative. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology, due to the psychoactive properties exhibited by many of its analogues. The parent compound, phenmetrazine, and its derivatives have been investigated for their stimulant and anorectic effects, which are primarily mediated through their interaction with monoamine transporters. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, properties, synthesis, and potential pharmacological effects. It is important to note that specific data for the 2-(2-methylphenyl) isomer is limited in publicly accessible literature, and therefore, some information is inferred from closely related isomers.

Chemical Identity and Properties

A definitive CAS number for this compound could not be readily identified in the available literature. For informational purposes, the properties of the closely related isomer, 2-(4-methylphenyl)morpholine, are presented below. It is crucial to recognize that these values may differ for the 2-(2-methylphenyl) isomer.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 60-64 °C | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Experimental Protocols

Synthesis of 3-Methyl-2-(2-methylphenyl)morpholine (2-MPM)

While a specific protocol for this compound is not detailed, a method for the synthesis of the closely related compound, 3-Methyl-2-(2-methylphenyl)morpholine (referred to as 2-methylphenmetrazine or 2-MPM), has been described and is outlined below. It was noted that applying this protocol to produce 2-MPM resulted in insufficient yields for extensive characterization.[2]

Step 1: Bromination of 2-Methylpropiophenone

A solution of bromine (27 mmol) in dichloromethane (26 mL) is added slowly to a solution of 2-methylpropiophenone (27 mmol) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with magnesium sulfate (MgSO₄), and the solvent is removed to yield 2-bromo-1-(2-methylphenyl)propan-1-one as a colorless oil.[2]

Step 2: Reaction with Ethanolamine

A mixture of 2-bromo-1-(2-methylphenyl)propan-1-one (4.4 mmol), ethanolamine (16 mmol), and N-methyl-2-pyrrolidone (5 mL) is stirred at room temperature.[2]

Step 3: Reduction

The resulting oil is dissolved in methanol (20 mL), and sodium borohydride (16 mmol) is added. The mixture is stirred for 2 hours at room temperature and then partitioned between water and dichloromethane. The organic fraction is collected, dried (MgSO₄), filtered, and the solvent is removed to afford 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-ol as a colorless oil.[2]

Step 4: Cyclization

A portion of the intermediate from the previous step (1.4 mmol) is dissolved in dichloromethane (4 mL). Concentrated sulfuric acid (8.5 mL) is slowly added, and the mixture is stirred for 4-5 hours to facilitate the cyclization and formation of the morpholine ring.[2]

Experimental Workflow: Synthesis of 3-Methyl-2-(2-methylphenyl)morpholine

Caption: A diagram illustrating the multi-step synthesis of 3-Methyl-2-(2-methylphenyl)morpholine.

Potential Pharmacological Activity and Signaling Pathways

Substituted phenylmorpholines, as a class, are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as either uptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Pharmacological studies on the positional isomers of methylphenmetrazine suggest that this compound (2-MPM) is likely to exhibit stimulant properties similar to its parent compound, phenmetrazine.[2] This activity is attributed to its function as a monoamine transporter releaser or uptake inhibitor.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for this compound at the monoamine transporter.

Conclusion

This compound represents an intriguing but underexplored member of the substituted phenylmorpholine family. While specific data regarding its CAS number and detailed chemical properties are scarce, its close structural relationship to known psychoactive compounds suggests a potential for stimulant activity through the modulation of monoamine transporters. The synthetic pathway outlined for a closely related isomer provides a foundational methodology for its preparation. Further research is warranted to fully characterize the chemical, pharmacological, and toxicological profile of this compound to better understand its potential applications and risks. This guide serves as a starting point for researchers and drug development professionals interested in this class of compounds, highlighting both the existing knowledge and the significant gaps that future studies could address.

References

A-Z Data of Biological Activity Screening of "2-(2-Methylphenyl)morpholine"

Disclaimer: Direct biological activity data for "2-(2-Methylphenyl)morpholine" is not extensively available in the public domain. This guide is structured based on the known activities of structurally similar phenylmorpholine derivatives and outlines a comprehensive screening approach that would be applied to a novel compound of this class. The presented data and protocols are illustrative and based on established methodologies for analogous compounds.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[1][2] Phenylmorpholine derivatives, in particular, have been explored for a range of biological activities, most notably as central nervous system (CNS) active agents.[2][3][4] Compounds in this class, such as phenmetrazine, are known to act as monoamine releasing agents with stimulant effects.[3][4][5] The substitution pattern on the phenyl ring and the morpholine core can significantly modulate the potency and selectivity towards different monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][6][7] Given this background, a primary screening focus for a novel compound like "this compound" would be its interaction with these key CNS targets.

This technical guide provides a roadmap for the comprehensive biological activity screening of "this compound", from initial in vitro profiling to in vivo behavioral assessment.

Initial In-Silico and Physicochemical Profiling

Prior to extensive biological testing, it is crucial to assess the compound's physicochemical properties to predict its drug-like characteristics and potential for CNS penetration.[8] Key parameters include molecular weight, lipophilicity (LogP), polar surface area, and pKa. These properties are critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles and the ability to cross the blood-brain barrier (BBB).[8][9]

Primary In-Vitro Screening: Target Engagement

The initial in vitro screening cascade is designed to identify and characterize the interaction of "this compound" with its primary biological targets, which, based on its structural class, are presumed to be the monoamine transporters.

The primary objective is to determine the affinity and functional activity of the compound at DAT, NET, and SERT.

Data Presentation: Illustrative Monoamine Transporter Activity

The following data is hypothetical and representative of what might be observed for a compound in this class.

| Assay Type | Target | Parameter | Value |

| Binding Affinity | hDAT | Ki (nM) | 150 |

| hNET | Ki (nM) | 85 | |

| hSERT | Ki (nM) | >10,000 | |

| Neurotransmitter Uptake | Dopamine (DA) | IC50 (nM) | 250 |

| Norepinephrine (NE) | IC50 (nM) | 120 | |

| Serotonin (5-HT) | IC50 (nM) | >10,000 |

Experimental Protocols

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of "this compound" for human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radioligands: [3H]WIN 35,428 (for hDAT), [3H]Nisoxetine (for hNET), [3H]Citalopram (for hSERT).

-

Non-specific binding inhibitors: Benztropine (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).

-

Test compound: "this compound" at various concentrations.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare cell membranes from the HEK293 cell lines expressing the respective transporters.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

-

For the determination of non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the respective non-specific binding inhibitor.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.[10]

Protocol 2: Neurotransmitter Uptake Assays

Objective: To assess the functional effect of "this compound" on the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or cells expressing the respective transporters.

Materials:

-

Rat brain synaptosomes or HEK293 cells expressing hDAT, hNET, or hSERT.

-

Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin.

-

Test compound: "this compound" at various concentrations.

-

Uptake buffer.

Procedure:

-

Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle.

-

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold uptake buffer.

-

Measure the amount of radioactivity taken up by the synaptosomes or cells using a scintillation counter.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.[11]

Secondary In-Vitro Screening: Selectivity and Off-Target Effects

To build a comprehensive profile, it is essential to evaluate the compound's selectivity by screening it against a panel of other CNS receptors and transporters. This helps in identifying potential off-target effects that could lead to undesirable side effects.

Data Presentation: Illustrative Receptor Selectivity Profile

The following data is hypothetical and for illustrative purposes.

| Target | Assay Type | Parameter | Value |

| 5-HT2A Receptor | Binding Affinity | Ki (nM) | >5,000 |

| α1-Adrenergic Receptor | Binding Affinity | Ki (nM) | >8,000 |

| Muscarinic M1 Receptor | Binding Affinity | Ki (nM) | >10,000 |

| Sigma1 Receptor | Binding Affinity | Ki (nM) | 2,500 |

In-Vitro ADME and Blood-Brain Barrier Permeability

Assessing the potential for CNS penetration is a critical step for any compound intended to act on the brain.

Data Presentation: Illustrative In-Vitro ADME & BBB Permeability

The following data is hypothetical and for illustrative purposes.

| Assay | Parameter | Result | Interpretation |

| PAMPA-BBB | Pe (10-6 cm/s) | 6.5 | High potential for passive BBB permeability |

| Caco-2 Permeability | Papp (A-B) (10-6 cm/s) | 12.0 | High intestinal absorption |

| Efflux Ratio (B-A)/(A-B) | < 2.0 | Not a significant substrate of P-gp | |

| Microsomal Stability (Human) | t1/2 (min) | 45 | Moderate metabolic stability |

Experimental Protocols

Protocol 3: Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)

Objective: To predict the passive permeability of "this compound" across the blood-brain barrier.

Materials:

-

96-well filter plates and acceptor plates.

-

Porcine brain lipid extract.

-

Phosphate-buffered saline (PBS).

-

Test compound solution.

Procedure:

-

Coat the filter of the donor plate with the porcine brain lipid extract dissolved in a suitable organic solvent.

-

Add the test compound solution to the donor wells.

-

Fill the acceptor wells with PBS.

-

Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period.

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the permeability coefficient (Pe).

In-Vivo Pharmacodynamic and Behavioral Assessment

Based on the in vitro profile suggesting activity as a dopamine and norepinephrine reuptake inhibitor, in vivo studies in rodents would be designed to assess its CNS effects, particularly on locomotor activity.

Data Presentation: Illustrative In-Vivo Locomotor Activity

The following data is hypothetical and for illustrative purposes.

| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | % Change from Vehicle |

| Vehicle | 3500 ± 300 | - |

| 1 | 4200 ± 350 | +20% |

| 3 | 6300 ± 450 | +80% |

| 10 | 9800 ± 600 | +180% |

Experimental Protocols

Protocol 4: Open Field Test for Locomotor Activity

Objective: To evaluate the effect of "this compound" on spontaneous locomotor activity in mice.[12][13]

Materials:

-

Open field arena (e.g., 50x50 cm) equipped with infrared beams or a video tracking system.[12][13]

-

Male C57BL/6 mice.[13]

-

Test compound formulated in a suitable vehicle.

Procedure:

-

Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.[12]

-

Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection.

-

After a predetermined pretreatment time, place each mouse individually into the center of the open field arena.

-

Record the locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, time spent moving, and rearing frequency.[12][13]

-

Clean the arena thoroughly between each animal to remove any olfactory cues.[12][13]

-

Analyze the data to compare the locomotor activity of the compound-treated groups with the vehicle-treated group.

Visualizations

Caption: High-level workflow for screening this compound.

Caption: Mechanism of action for a dopamine reuptake inhibitor.

Conclusion

The proposed screening cascade provides a comprehensive framework for elucidating the biological activity of "this compound". Based on its structural similarity to known monoamine reuptake inhibitors, the primary focus is on its interaction with DAT, NET, and SERT. Subsequent in vitro and in vivo assays will further characterize its selectivity, CNS penetration, and behavioral effects. This systematic approach is crucial for identifying its therapeutic potential and potential liabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to 2-(2-Methylphenyl)morpholine as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenyl)morpholine, also known as 2-methylphenmetrazine (2-MPM), is a substituted phenylmorpholine and a structural analog of the stimulant phenmetrazine.[1] As a research chemical, it is of interest for its potential psychoactive effects, which are presumed to be similar to other monoamine releasing agents. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its synthesis, chemical properties, pharmacology, and experimental protocols. It is intended to serve as a resource for researchers and drug development professionals investigating this and related compounds.

Chemical Properties and Synthesis

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Other Names | 2-Methylphenmetrazine, 2-MPM | [1] |

| CAS Number | 1507705-48-7 | |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| Appearance | Colorless oil (as freebase) | [1] |

Synthesis Protocols

Several synthetic routes to 2-aryl-morpholines have been described in the literature. A specific method for the synthesis of this compound has been published, although it was noted to have challenges in achieving high yields.[1] More contemporary and potentially higher-yielding methods for the synthesis of substituted morpholines are also available.[3][4][5]

2.2.1. Published Synthesis of this compound [1]

This synthesis involves a multi-step process starting from 2-methylpropiophenone.

-

Step 1: Bromination. A solution of bromine in dichloromethane is slowly added to a solution of 2-methylpropiophenone in dichloromethane. The mixture is stirred, dried, and the solvent is removed to yield 2-bromo-1-(2-methylphenyl)propan-1-one as a colorless oil.

-

Step 2: Amination. The resulting α-bromoketone is reacted with ethanolamine in N-methyl-2-pyrrolidone at room temperature.

-

Step 3: Reduction and Cyclization. The intermediate product is dissolved in methanol and treated with sodium borohydride. After workup, the resulting amino alcohol is dissolved in dichloromethane and treated with concentrated sulfuric acid to facilitate cyclization to the morpholine ring, yielding this compound.

2.2.2. Alternative High-Yield Synthesis Strategies for 2-Aryl-Morpholines

Recent advances in synthetic organic chemistry have led to the development of more efficient and stereoselective methods for the synthesis of 2-aryl-morpholines. These methods may offer advantages over the classical approaches in terms of yield, purity, and stereochemical control.

-

Photocatalytic Diastereoselective Annulation: This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from readily available starting materials with high yields and stereoselectivity.[3]

-

Asymmetric Hydrogenation: Chiral 2-substituted morpholines can be obtained in quantitative yields and with excellent enantioselectivities through the asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst.[6]

-

Metal-Free One-Pot Synthesis from Aziridines: 2-Substituted and 2,3-disubstituted morpholines can be synthesized in a one-pot reaction from aziridines and halogenated alcohols using ammonium persulfate.[7]

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Pharmacology

The pharmacological profile of this compound is primarily characterized by its interaction with monoamine transporters. It acts as a releasing agent and uptake inhibitor at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

In Vitro Monoamine Transporter Activity

Studies on rat brain synaptosomes have quantified the interaction of this compound with monoamine transporters.[1]

| Transporter | IC₅₀ (μM) - Uptake Inhibition | EC₅₀ (nM) - Release |

| DAT | 6.74 | Data not available |

| NET | Data not available | Data not available |

| SERT | Data not available | Data not available |

Note: A comprehensive dataset for all parameters was not available in the cited literature. The available data indicates that this compound is a potent inhibitor of dopamine uptake.[1] Its pharmacological activity suggests stimulant properties similar to the parent compound, phenmetrazine.[1]

Mechanism of Action and Signaling Pathways

As a dopamine and norepinephrine releasing agent, this compound is expected to exert its effects by increasing the extracellular concentrations of these neurotransmitters in the synapse. This leads to enhanced activation of postsynaptic dopamine and adrenergic receptors. The downstream signaling pathways are complex and can vary depending on the receptor subtype and neuronal population.

Hypothetical Signaling Pathway Diagram

Caption: A hypothetical signaling cascade initiated by a dopamine-norepinephrine releasing agent.

Experimental Protocols

In Vitro Monoamine Transporter Uptake and Release Assays[1]

This protocol describes the methodology used to determine the in vitro activity of this compound at monoamine transporters in rat brain synaptosomes.

4.1.1. Synaptosome Preparation

-

Rat brains (striatum for DAT, hippocampus for SERT, and whole brain minus striatum and cerebellum for NET) are homogenized in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet (P2) is resuspended in sucrose buffer to the desired protein concentration.

4.1.2. Uptake Inhibition Assay

-

Synaptosomes are pre-incubated with various concentrations of the test compound (this compound) or vehicle for 10 minutes at 37°C.

-

A radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added, and the incubation continues for a specified time (e.g., 5 minutes).

-

Uptake is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radiolabel.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

4.1.3. Release Assay

-

Synaptosomes are preloaded with a radiolabeled substrate for 30 minutes at 37°C.

-

The preloaded synaptosomes are washed and then incubated with various concentrations of the test compound or vehicle for 30 minutes at 37°C.

-

The amount of radiolabel released into the supernatant is quantified by liquid scintillation counting.

-

EC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Experimental Workflow Diagram

Caption: A generalized workflow for conducting in vitro monoamine transporter assays.

Pharmacokinetics and Toxicology

There is currently a lack of published data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound. Research in these areas is crucial for a comprehensive understanding of its in vivo effects and potential safety profile.

Predicted Metabolism

Based on the metabolism of other substituted phenylmorpholines, it is anticipated that this compound may undergo metabolic transformations such as:

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the methyl group.

-

N-dealkylation: If the nitrogen atom is substituted.

-

Oxidation: Of the morpholine ring.

-

Conjugation: With glucuronic acid or sulfate to facilitate excretion.

In vitro studies on the related compound 3,4-methylenedioxyphenmetrazine (MDPM) have shown that metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[8] MDPM was also found to be a potent inhibitor of CYP2D6.[8]

Toxicology

No specific toxicological studies on this compound have been reported. As a stimulant, high doses may potentially lead to adverse effects associated with excessive sympathomimetic activity, such as increased heart rate, blood pressure, and body temperature.[9] The toxicological profile of the parent compound, phenmetrazine, includes a potential for abuse and dependence.[1]

Conclusion and Future Directions

This compound is a research chemical with demonstrated in vitro activity as a dopamine transporter inhibitor. Its pharmacological profile suggests stimulant properties, but a comprehensive understanding of its in vivo effects is currently lacking.

Future research should focus on:

-

In vivo pharmacological studies: To characterize its behavioral effects in animal models of stimulant activity, abuse liability, and other relevant central nervous system functions.

-

Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion profile, which is essential for understanding its duration of action and potential for drug-drug interactions.

-

Toxicological evaluation: To assess its acute and chronic toxicity and establish a preliminary safety profile.

-

Stereoselective synthesis and pharmacology: To investigate the differential activity of its stereoisomers, as is common with chiral stimulants.

The information provided in this guide serves as a foundation for further investigation into the chemical and biological properties of this compound. A thorough and systematic approach to its study will be necessary to fully elucidate its potential as a research tool and to understand its pharmacological and toxicological implications.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulant - Wikipedia [en.wikipedia.org]

In Silico Modeling of 2-(2-Methylphenyl)morpholine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the receptor binding profile of the novel psychoactive substance, 2-(2-Methylphenyl)morpholine. Due to the absence of direct empirical binding data for this specific molecule, this document leverages quantitative data from its close structural analog, 3-Methyl-2-(2-methylphenyl)morpholine (2-MPM), to inform the selection of target receptors for computational analysis. The primary focus is on the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—which are implicated as likely targets based on the pharmacological profile of 2-MPM.

This guide outlines detailed in silico experimental protocols, including homology modeling of the human monoamine transporters, molecular docking to predict binding poses and affinities, and molecular dynamics simulations to assess the stability of ligand-receptor complexes. The objective is to provide a robust computational framework for researchers to predict and analyze the molecular interactions of this compound with its putative biological targets, thereby guiding further empirical research and drug development efforts.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics, including improved blood-brain barrier permeability. Phenylmorpholine derivatives, such as phenmetrazine, have a well-documented history as central nervous system (CNS) stimulants, primarily acting on monoamine transporters. This compound is a designer drug and a structural analog of phenmetrazine. Understanding its receptor binding profile is crucial for elucidating its pharmacological and toxicological effects.

In silico modeling, or computer-aided drug design, offers a powerful and resource-efficient approach to predict and analyze ligand-receptor interactions at a molecular level. By simulating these interactions, researchers can generate hypotheses about binding affinity, selectivity, and the structural determinants of activity before undertaking extensive wet-lab experiments. This guide details a comprehensive in silico workflow tailored to investigate the binding of this compound to key CNS targets.

Quantitative Binding Data of a Structural Analog

Direct experimental binding data for this compound is not currently available in the public domain. However, data for the closely related compound, 3-Methyl-2-(2-methylphenyl)morpholine (2-MPM), which differs by a single methyl group on the morpholine ring, provides valuable insights into its likely biological targets. The following table summarizes the in vitro monoamine transporter uptake inhibition data for 2-MPM.

Table 1: Monoamine Transporter Uptake Inhibition by 3-Methyl-2-(2-methylphenyl)morpholine (2-MPM)

| Transporter | IC50 (µM) |

| Dopamine Transporter (DAT) | Low µM range |

| Norepinephrine Transporter (NET) | Low µM range |

| Serotonin Transporter (SERT) | Low µM range |

Data derived from in vitro uptake inhibition assays in rat brain synaptosomes.

These findings suggest that 2-MPM is an efficacious blocker of all three major monoamine transporters. Given the structural similarity, it is hypothesized that this compound will exhibit a similar binding profile, making DAT, NET, and SERT the primary targets for the in silico modeling studies outlined in this guide.

In Silico Experimental Protocols

This section details the methodologies for a comprehensive computational investigation of this compound's interaction with monoamine transporters.

Homology Modeling of Human Monoamine Transporters

As of the date of this publication, high-resolution crystal structures of the human dopamine and norepinephrine transporters (hDAT and hNET) are not available. Therefore, homology modeling is a necessary first step to generate reliable three-dimensional structures.

Protocol:

-

Template Selection: Utilize the high-resolution crystal structure of the Drosophila melanogaster dopamine transporter (dDAT) and the human serotonin transporter (hSERT) as primary templates. These transporters share significant sequence and structural homology with hDAT and hNET.

-

Sequence Alignment: Perform a sequence alignment of the target human transporter (hDAT or hNET) with the template structures using a sequence alignment tool such as Clustal Omega.

-

Model Building: Generate a number of homology models using software such as MODELLER. The models should be built based on the alignment, incorporating structural information from the templates.

-

Model Refinement and Validation: The generated models should be subjected to energy minimization to relieve any steric clashes. Subsequently, validate the quality of the models using tools like PROCHECK for Ramachandran plot analysis and Verify3D to assess the compatibility of the 3D structure with its own amino acid sequence. The model with the best validation scores should be selected for subsequent docking studies.

Ligand and Receptor Preparation

Proper preparation of both the ligand (this compound) and the receptor (homology models of hDAT, hNET, and the crystal structure of hSERT) is critical for accurate docking simulations.

Protocol:

-

Ligand 3D Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor.

-

Ligand Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Receptor Preparation: For the receptor models, add hydrogen atoms, assign correct protonation states for titratable residues at a physiological pH of 7.4, and assign partial charges.

Molecular Docking

Molecular docking will be used to predict the preferred binding pose and estimate the binding affinity of this compound within the binding sites of the monoamine transporters.

Protocol:

-

Binding Site Definition: Define the binding site based on the location of known ligands in the template structures (the S1 central binding site).

-

Docking Algorithm: Employ a validated docking program such as AutoDock Vina or Glide.

-

Pose Generation and Scoring: Generate a series of possible binding poses of the ligand within the defined binding site. Score these poses using the software's scoring function to estimate the binding free energy. The pose with the lowest binding energy is considered the most likely.

-

Analysis of Interactions: Analyze the top-ranked binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor.

Molecular Dynamics (MD) Simulations

MD simulations will be performed to assess the stability of the predicted ligand-receptor complex and to observe the dynamic behavior of the system over time.

Protocol:

-

System Setup: Place the docked ligand-receptor complex into a simulated lipid bilayer (e.g., a POPC bilayer) and solvate the system with water and ions to mimic a physiological environment.

-

Equilibration: Perform a multi-step equilibration process to allow the system to relax and reach a stable temperature and pressure.

-

Production Run: Run a production MD simulation for a significant duration (e.g., 100 nanoseconds or longer) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation of the ligand), the flexibility of different protein regions, and the persistence of key intermolecular interactions identified in the docking study.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships described in this guide.

Caption: Overall in silico experimental workflow.

Caption: Hypothesized mechanism of action at the synapse.

Conclusion

This technical guide provides a detailed framework for the in silico modeling of this compound's binding to monoamine transporters. By leveraging data from a close structural analog and employing a multi-step computational approach—from homology modeling to molecular dynamics simulations—researchers can generate robust hypotheses regarding the binding affinity, selectivity, and molecular interactions of this compound. The successful application of these methods can significantly accelerate the understanding of its pharmacological profile and guide future experimental validation, ultimately contributing to a more comprehensive assessment of its potential effects and risks.

The Structure-Activity Relationship of 2-(2-Methylphenyl)morpholine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Privileged Scaffold in Medicinal Chemistry

The morpholine moiety is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical and pharmacokinetic properties.[1][2] When incorporated into a 2-phenylmorpholine scaffold, and further substituted, it gives rise to a class of compounds with significant pharmacological activity, particularly within the central nervous system (CNS). This technical guide delves into the structure-activity relationship (SAR) of 2-(2-Methylphenyl)morpholine, a key analog within this class. By examining the impact of structural modifications on biological activity, we aim to provide a comprehensive resource for researchers and scientists engaged in the design and development of novel therapeutics targeting monoamine transporters.

Core Structure and Pharmacological Relevance

2-Phenylmorpholine and its derivatives, such as phenmetrazine, are recognized as monoamine releasing agents and reuptake inhibitors, primarily targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3] This activity profile makes them valuable leads for the development of treatments for conditions such as ADHD, depression, and substance abuse disorders. The 2-methylphenyl substitution is a critical modification that influences the potency and selectivity of these compounds. Understanding the SAR of this specific substitution pattern is crucial for optimizing therapeutic efficacy while minimizing off-target effects.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for 2-phenylmorpholine analogs, providing insights into how substitutions on the phenyl ring and the morpholine nitrogen affect their interaction with monoamine transporters and other receptors.

Table 1: Monoamine Release of 2-Phenylmorpholine and Related Agents

| Compound | NE Release EC50 (nM) | DA Release EC50 (nM) | 5-HT Release EC50 (nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine (3-methyl-2-phenylmorpholine) | 29–50.4 | 70–131 | 7,765–>10,000 |

Data sourced from experiments conducted on rat brain synaptosomes. The smaller the EC50 value, the more potent the compound is at releasing the respective neurotransmitter.[3]

Table 2: In Vitro Activity of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogs

| Compound | Phenyl Substitution | N-Substitution | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | α3β4-nAChR IC50 (µM) | Nicotine-induced CPP AD50 (mg/kg) |

| 5a | 2-Chloro | H | 130 | 30 | >10,000 | 1.6 | - |

| 5b | 2-Fluoro | H | 200 | 50 | >10,000 | 3.5 | - |

| 5c | 2-Bromo | H | 110 | 25 | >10,000 | 1.2 | - |

| 5e | 2-Chloro | Ethyl | 90 | 20 | >10,000 | 1.8 | 0.025 |

| 5f | 2-Chloro | Propyl | 80 | 18 | >10,000 | 2.1 | 0.03 |

DA: Dopamine, NE: Norepinephrine, 5-HT: Serotonin, nAChR: nicotinic Acetylcholine Receptor, CPP: Conditioned Place Preference. This data highlights the impact of halogen substitutions on the phenyl ring and alkyl substitutions on the morpholine nitrogen on monoamine uptake inhibition and in vivo antagonism of nicotine effects.[4]

Key SAR Insights

From the available data, several key structure-activity relationships can be inferred for the this compound scaffold:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity. For the 2-(substituted phenyl)-3,5,5-trimethylmorpholine series, halogen substitutions at the 2-position of the phenyl ring are well-tolerated and contribute to potent inhibition of dopamine and norepinephrine uptake.[4] A bromo-substituent generally confers slightly higher potency than chloro or fluoro substituents.[4]

-

Substitution on the Morpholine Ring:

-

N-Alkylation: N-alkylation of the morpholine nitrogen can modulate potency. In the 2-(2-chlorophenyl)-3,5,5-trimethylmorpholine series, small alkyl groups like ethyl and propyl maintain or slightly improve potency at DAT and NET.[4]

-

C3-Methylation (Phenmetrazine): The presence of a methyl group at the 3-position of the morpholine ring, as seen in phenmetrazine, significantly enhances norepinephrine and dopamine releasing activity compared to the unsubstituted 2-phenylmorpholine.[3]

-

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological properties of this compound analogs.

Monoamine Transporter Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).

-

Test compound (e.g., a this compound analog).

-

96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand solution, and cell membrane suspension.

-

Non-specific Binding: Non-specific binding inhibitor solution, radioligand solution, and cell membrane suspension.

-

Test Compound: Test compound dilution, radioligand solution, and cell membrane suspension.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Following incubation, rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by performing a non-linear regression analysis of the competition curve.[5]

Synaptosomal Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.

Materials:

-

Freshly prepared rat brain synaptosomes.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin.

-

Assay Buffer (e.g., Krebs-Henseleit buffer).

-

Test compound.

-

Scintillation counter.

Procedure:

-

Pre-load the synaptosomes by incubating them with the respective radiolabeled neurotransmitter.

-

Wash the synaptosomes to remove excess unincorporated radiolabel.

-

Aliquot the pre-loaded synaptosomes into tubes.

-

Add varying concentrations of the test compound to the tubes. A control group receives only the assay buffer.

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Terminate the release by rapid filtration or centrifugation.

-

Measure the amount of radioactivity released into the supernatant using a scintillation counter.

-

Calculate the percentage of release relative to the total amount of neurotransmitter taken up by the synaptosomes.

-

Determine the EC50 value, the concentration of the test compound that elicits a 50% maximal release, by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the SAR studies of this compound.

Caption: Interaction of this compound analogs with the dopamine transporter.

Caption: General experimental workflow for SAR studies of novel psychoactive compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The structure-activity relationships derived from related analogs indicate that targeted modifications to the phenyl and morpholine rings can significantly influence potency and selectivity towards monoamine transporters. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and evaluation of new chemical entities based on this privileged structure. Further investigation into a broader range of substitutions and the exploration of stereochemistry will be crucial in unlocking the full therapeutic potential of this compound class.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Physicochemical Properties of 2-(2-Methylphenyl)morpholine: A Technical Guide for Drug Design

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Methylphenyl)morpholine and its significance in modern drug design. While experimental data for this specific ortho-substituted isomer is limited in publicly accessible literature, this document compiles available data for its parent scaffold, morpholine, and related isomers to offer a predictive and comparative analysis. The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[1][2] This guide delves into key physicochemical parameters, details relevant experimental protocols for their determination, and illustrates the strategic role of these properties in the drug development pipeline.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in the design of therapeutic agents, particularly for central nervous system (CNS) disorders.[3] Its unique structure, featuring both a basic amine and an ether functional group, imparts a desirable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility, improve metabolic stability, and facilitate blood-brain barrier penetration.[2][3] The introduction of a 2-methylphenyl substituent to the morpholine core is anticipated to significantly modulate these properties, primarily by increasing lipophilicity and introducing steric factors that can influence receptor binding and metabolism. Understanding these physicochemical characteristics is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety.[1]

Physicochemical Data of this compound and Related Compounds

Direct experimental data for this compound is scarce. However, by examining its parent structure and isomers, we can infer its likely physicochemical profile. The following tables summarize key data for morpholine and related phenylmorpholine derivatives.

Table 1: Molecular and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₁H₁₅NO | 177.25 | - | Data not available | Data not available |

| Morpholine | C₄H₉NO | 87.12 | Colorless liquid | -4.9 | 128.9 |

| 2-Phenylmorpholine | C₁₀H₁₃NO | 163.22 | - | Data not available | Data not available |

| 2-(4-Methylphenyl)morpholine | C₁₁H₁₅NO | 177.25 | White solid | 60-64 | Data not available |

| 3-Methyl-2-(4-methylphenyl)morpholine | C₁₂H₁₇NO | 191.27 | - | Data not available | Data not available |

Table 2: Physicochemical Properties Relevant to Drug Design

| Compound | logP | pKa | Aqueous Solubility |

| This compound | Predicted: ~2.0-2.5 | Predicted: ~8.0-8.5 | Data not available |

| Morpholine | -0.86 | 8.36 (conjugate acid) | Miscible |

| 2-Phenylmorpholine | 1.1 | Data not available | Data not available |

| 2-(4-Methylphenyl)morpholine | Data not available | Data not available | Soluble in organic solvents |

| 3-Methyl-2-(4-methylphenyl)morpholine | 1.7 | Data not available | Data not available |

Note: Predicted values for this compound are estimations based on the properties of related compounds and general principles of physical organic chemistry.

Key Physicochemical Parameters in Drug Design

The optimization of physicochemical properties is a critical aspect of drug development. The following sections detail the importance of key parameters and provide generalized experimental protocols for their determination.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial determinant of its pharmacokinetic behavior. The octanol-water partition coefficient (logP) or distribution coefficient (logD for ionizable compounds) influences solubility, permeability across biological membranes, plasma protein binding, and metabolic clearance.

Experimental Protocol: Shake-Flask Method for logD Determination [4][5][6]

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.

-

Materials:

-

1-Octanol (pre-saturated with buffer)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with 1-octanol)

-

Test compound

-

Analytical-grade solvent for stock solution (e.g., DMSO)

-

Centrifuge tubes

-

Vortex mixer and/or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a centrifuge tube containing known volumes of the pre-saturated 1-octanol and aqueous buffer.

-

Securely cap the tube and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Allow the two phases to separate by letting the tube stand or by centrifugation.

-

Carefully withdraw an aliquot from both the 1-octanol and the aqueous layers.

-

Quantify the concentration of the test compound in each phase using a suitable analytical method.

-

The logD is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

-

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. For a basic compound like this compound, the pKa of its conjugate acid is critical as it influences solubility, receptor binding (which often involves ionic interactions), and membrane permeability, as the charged form is generally less permeable.

Experimental Protocol: Potentiometric Titration for pKa Determination [7][8]

Potentiometric titration is a precise method for determining the pKa of a compound.

-

Materials:

-

Calibrated pH meter and electrode

-

Autotitrator or burette

-

Titration vessel with a magnetic stirrer

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Test compound

-

Deionized water (degassed to remove CO₂)

-

Inert gas (e.g., nitrogen) to blanket the solution

-

-

Procedure:

-

Dissolve a precisely weighed amount of the test compound in deionized water or a suitable co-solvent if solubility is low.

-

Place the solution in the titration vessel and begin stirring. Maintain an inert atmosphere over the solution.

-

Immerse the pH electrode in the solution.

-

For a basic compound, titrate with the standardized acid titrant, adding it in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

-

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination [9][10]

This method determines the equilibrium solubility of a compound.

-

Materials:

-

Test compound (solid form)

-

Aqueous buffer (e.g., pH 7.4)

-

Vials with screw caps

-

Shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Filtration or centrifugation equipment to separate undissolved solid

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Add an excess amount of the solid test compound to a vial containing the aqueous buffer.

-

Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully take an aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot if necessary and quantify the concentration of the dissolved compound using a validated analytical method.

-

Metabolic Stability

Metabolic stability provides an early indication of how quickly a compound will be cleared from the body. In vitro assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are commonly used to assess this property. The morpholine ring itself is generally considered to be metabolically stable.[11]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes [12][13][14]

-

Materials:

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (cofactor for CYP450 enzymes)

-

Test compound and positive control compounds (with known metabolic fates)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS for analysis

-

-

Procedure:

-

Pre-warm a mixture of liver microsomes and buffer to 37°C.

-

Add the test compound to initiate the reaction.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

-

Process the samples (e.g., by centrifugation to pellet proteins) and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Plot the natural log of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Role of Physicochemical Properties in Drug Design and Associated Pathways

The interplay of physicochemical properties dictates the journey of a drug molecule from administration to its target. The morpholine moiety is often incorporated to optimize this journey. For instance, in CNS drug discovery, morpholine derivatives have been developed as inhibitors of the PI3K/mTOR signaling pathway, which is implicated in various neurological disorders and cancers.[3][15] The ability of these compounds to cross the blood-brain barrier and engage with their intracellular targets is directly governed by the properties outlined in this guide.

Synthesis of 2-(Aryl)morpholine Derivatives

The synthesis of 2-substituted morpholines can be achieved through various routes. A common approach involves the reaction of an appropriately substituted 2-bromo-1-arylpropan-1-one with ethanolamine, followed by reduction and cyclization. For instance, the synthesis of the related isomer, 3-methyl-2-(2-methylphenyl)morpholine, involves the bromination of 2-methylpropiophenone, followed by reaction with ethanolamine, and subsequent reduction with sodium borohydride to yield the final morpholine ring structure.[16] Similar strategies can be adapted for the synthesis of this compound.

Conclusion

While direct experimental data for this compound remains to be fully elucidated, this guide provides a robust framework for understanding its potential physicochemical profile and its relevance to drug design. By leveraging data from related isomers and the parent morpholine scaffold, researchers can make informed predictions about its ADME properties. The provided experimental protocols offer standardized methods for the future characterization of this and other novel chemical entities. The strategic incorporation of the this compound moiety holds promise for the development of new therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 13. mercell.com [mercell.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-(2-Methylphenyl)morpholine

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(2-Methylphenyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for analogous phenylmorpholine derivatives and is intended for use by qualified laboratory personnel.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The morpholine scaffold is a common feature in many approved drugs, and substitution on the phenyl ring allows for the fine-tuning of pharmacological properties. This protocol details a multi-step synthesis starting from commercially available 2-methylacetophenone. The synthesis involves bromination, reaction with ethanolamine, reduction of the resulting intermediate, and subsequent acid-catalyzed cyclization to form the desired morpholine ring.

Synthetic Pathway